molecular formula C15H21ClFN3O3S B3002475 2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide CAS No. 2034293-39-3

2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide

Cat. No.: B3002475
CAS No.: 2034293-39-3
M. Wt: 377.86
InChI Key: FYPDRAHGCJQKFN-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs. The presence of a piperidine ring, which is a common structural motif in many pharmaceuticals, could suggest potential bioactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of similar compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis under acidic or basic conditions. The presence of a chloro and fluoro substituent on the benzene ring could also influence its reactivity .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of a piperidine ring and a benzamide group, it might interact with various enzymes or receptors in the body .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action . It could also involve exploring its potential applications in fields like medicine or materials science.

Properties

IUPAC Name

2-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClFN3O3S/c1-19(2)24(22,23)20-8-6-11(7-9-20)10-18-15(21)14-12(16)4-3-5-13(14)17/h3-5,11H,6-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPDRAHGCJQKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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